molecular formula C7H3Cl2IO B1399413 4-Chloro-3-iodobenzoyl chloride CAS No. 42860-17-3

4-Chloro-3-iodobenzoyl chloride

Cat. No.: B1399413
CAS No.: 42860-17-3
M. Wt: 300.9 g/mol
InChI Key: UHANTBMVFVOTLR-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, and a carbonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodobenzoyl chloride can be synthesized through the reaction of 4-chloro-3-iodobenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used in the presence of a boronic acid reagent.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the carbonyl chloride group.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoyl chlorides.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Hydrolysis: 4-Chloro-3-iodobenzoic acid is the major product.

Scientific Research Applications

4-Chloro-3-iodobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-iodobenzoyl chloride in chemical reactions involves the reactivity of its functional groups The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-iodobenzoic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    4-Chlorobenzoyl chloride: Lacks the iodine atom, making it less versatile in certain reactions.

    3-Iodobenzoyl chloride: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

4-Chloro-3-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wider range of chemical modifications and applications compared to similar compounds. Its dual halogenation provides distinct reactivity patterns that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

4-chloro-3-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANTBMVFVOTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722011
Record name 4-Chloro-3-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-17-3
Record name 4-Chloro-3-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-3-iodobenzoylchloride was prepared from 4-chloro-3-iodobenzoic acid according to the procedure described in Example 183 for the synthesis of 3-bromo-4-fluorobenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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